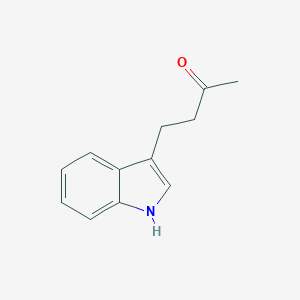

4-(1h-Indol-3-yl)butan-2-one

Description

Significance of the Indole Nucleus in Organic and Medicinal Chemistry

The indole ring system is a fundamental component of numerous natural and synthetic molecules with significant therapeutic properties. ijpsr.comnih.gov Its unique structure allows it to interact with various biological targets, leading to a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects. jchr.orgopenmedicinalchemistryjournal.com The versatility of the indole nucleus has driven extensive research into the synthesis and functionalization of its derivatives to develop novel therapeutic agents. researchgate.netmdpi.com

Contextualization of 4-(1H-Indol-3-yl)butan-2-one within Indole Derivatives Research

This compound, a ketone-containing indole derivative, serves as a valuable intermediate in the synthesis of more complex molecules. Its structure, featuring a butan-2-one chain attached to the 3-position of the indole ring, makes it a key precursor for creating various substituted indoles. The presence of both the indole nucleus and a reactive ketone functional group allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO | nih.govsigmaaldrich.comguidechem.com |

| Molecular Weight | 187.24 g/mol | nih.govsigmaaldrich.com |

| Melting Point | 92-97 °C | sigmaaldrich.com |

| Boiling Point | Not applicable | lookchem.com |

| LogP | 1.9 | nih.gov |

| CAS Number | 5541-89-9 | nih.govsigmaaldrich.com |

Research Gaps and Future Directions in the Study of this compound

While this compound is recognized as a useful synthetic intermediate, a comprehensive exploration of its own biological activities remains a relatively underexplored area. Future research could focus on:

Systematic Biological Screening: A thorough investigation of the compound's potential pharmacological effects, such as antimicrobial, antifungal, or cytotoxic activities, could unveil novel therapeutic applications.

Derivatization and SAR Studies: The synthesis of a library of derivatives by modifying the ketone or the indole ring could lead to the discovery of compounds with enhanced potency and selectivity.

Development of Novel Synthetic Methodologies: While methods for its synthesis exist, the development of more efficient, greener, and enantioselective synthetic routes would be beneficial for its broader application in research and development. For instance, a Michael addition of indoles to α,β-unsaturated ketones has been reported as a green and effective method for its synthesis. iieta.org

Exploration of its Role in Complex Molecule Synthesis: Further research into its utility as a building block for the synthesis of complex natural products and other biologically active molecules could open up new avenues in organic synthesis. The cleavage and reconstruction of the C2-C3 bond of the indole ring is an area of active research that could be relevant. sioc-journal.cn

Propriétés

IUPAC Name |

4-(1H-indol-3-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-9(14)6-7-10-8-13-12-5-3-2-4-11(10)12/h2-5,8,13H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCUUXGLZWBCIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289375 | |

| Record name | 4-(1h-indol-3-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5541-89-9 | |

| Record name | 5541-89-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1h-indol-3-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Relevance and Pharmacological Investigations of 4- 1h-indol-3-yl Butan-2-one

Tryptophan Metabolism and Indole Derivatives

Tryptophan, an essential amino acid obtained from dietary sources, serves as a crucial precursor for a multitude of bioactive molecules through several metabolic pathways. frontiersin.org In the host, tryptophan is primarily metabolized via the kynurenine and serotonin pathways. spandidos-publications.com However, a significant portion of dietary tryptophan reaches the colon, where it is metabolized by the gut microbiota through the indole pathway, giving rise to a variety of indole derivatives that play a pivotal role in host-microbe interactions and immune homeostasis. mdpi.comfrontiersin.org

Approximately 5% of dietary tryptophan is metabolized by the gut microbiota into a range of indole derivatives. mdpi.comnih.gov This metabolic route is distinct from the host's kynurenine and serotonin pathways and is exclusively mediated by microbial enzymes. mdpi.com The initial and key step in this pathway is often the conversion of tryptophan to indole by the enzyme tryptophanase. nih.gov From this point, a cascade of enzymatic reactions by various bacteria can generate a diverse array of indole-containing compounds. nih.gov

These metabolites are absorbed from the gut into the bloodstream and can exert systemic effects. frontiersin.org Key metabolites generated through the microbial indole pathway include Indole, Indole-3-acetic acid (IAA), Indole-3-propionic acid (IPA), Indole-3-lactic acid (ILA), and Indole-3-aldehyde (IAld). nih.govmdpi.com

Below is a table detailing some of the primary metabolites generated from the indole pathway of tryptophan metabolism.

| Metabolite | Precursor(s) | Key Enzyme(s) |

| Indole | Tryptophan | Tryptophanase (TnaA) nih.gov |

| Tryptamine | Tryptophan | Tryptophan decarboxylase (TrpD) nih.gov |

| Indole-3-pyruvic acid (IPyA) | Tryptophan | Tryptophan aminotransferase nih.gov |

| Indole-3-acetic acid (IAA) | Tryptamine, Indole-3-acetamide, IPyA | Tryptophan monooxygenase, Indole-3-acetamide hydrolase nih.govfrontiersin.org |

| Indole-3-lactic acid (ILA) | IPyA | Indolelactic acid dehydrogenase nih.gov |

| Indole-3-propionic acid (IPA) | Indole-3-lactic acid (ILA) | Phenyllactate dehydratase gene cluster (fldAIBC) nih.gov |

| Indole-3-aldehyde (IAld) | IPyA | IPyA decarboxylase frontiersin.org |

| Skatole (3-methylindole) | Tryptophan | Tryptophan metabolism mdpi.com |

The conversion of tryptophan into its various indole derivatives is a process entirely dependent on the enzymatic machinery of the gut microbiota. oup.com Different bacterial species possess distinct metabolic capabilities, leading to the production of specific indole compounds. mdpi.com The presence and abundance of these bacteria in the gut microbiome directly influence the profile of tryptophan metabolites produced. metabolon.com

For instance, the enzyme tryptophanase, which catalyzes the production of indole from tryptophan, is found in over 85 species of both gram-positive and gram-negative bacteria, with Escherichia coli being one of the most studied indole-producing organisms. frontiersin.org Other bacteria, such as Clostridium sporogenes and Ruminococcus gnavus, are known to generate indole derivatives like indole-3-acetic acid (IAA). mdpi.com Bacteroides thetaiotaomicron produces indole-3-propionic acid (IPA), while species of Lactobacillus and Bifidobacterium can produce indole-3-lactic acid (ILA). mdpi.comnih.gov

The table below lists some of the key bacterial species involved in the conversion of tryptophan to various indole derivatives.

| Bacterial Species | Indole Derivative(s) Produced |

| Escherichia coli | Indole mdpi.com |

| Clostridium sporogenes | Indole-3-acetic acid (IAA), Indole-3-propionic acid (IPA) mdpi.commdpi.com |

| Bacteroides ovatus | Indole mdpi.com |

| Bifidobacterium spp. | Indole-3-lactic acid (ILA), Indole-3-acetic acid (IAA) nih.govmdpi.com |

| Lactobacillus spp. (L. reuteri, L. johnsonii) | Indole-3-aldehyde (IAld) mdpi.com |

| Peptostreptococcus spp. | Indoleacrylic acid (IA), Indole-3-propionic acid (IPA) mdpi.com |

Microbial metabolites of tryptophan are critical signaling molecules that mediate communication between the gut microbiota and the host immune system. frontiersin.org These indole derivatives play a significant role in maintaining intestinal homeostasis, regulating inflammation, and shaping both innate and adaptive immune responses. nih.govnih.gov

A primary mechanism through which these metabolites exert their effects is by acting as ligands for the aryl hydrocarbon receptor (AhR), a transcription factor expressed in various immune and epithelial cells. spandidos-publications.comfrontiersin.org The activation of AhR by indole derivatives such as indole, IAA, and IPA triggers a range of downstream effects. nih.gov For example, AhR signaling in type 3 innate lymphoid cells (ILC3s) promotes the production of interleukin-22 (IL-22), a cytokine crucial for maintaining the integrity of the intestinal barrier and promoting defense against pathogens. oup.com This interaction helps to strengthen the gut's physical barrier, limiting the translocation of harmful bacteria and their products into circulation. nih.govnih.gov

Furthermore, these microbial metabolites can influence the differentiation and function of T cells, favoring the expansion of anti-inflammatory regulatory T cells (Tregs) while modulating the activity of other immune cells. nih.gov This regulation helps to create a state of immune tolerance in the gut, preventing excessive inflammatory responses to commensal bacteria and dietary antigens. frontiersin.org The interplay between microbial tryptophan metabolism and host immunity is therefore essential for gut health, and dysregulation of this axis is associated with various inflammatory and metabolic diseases. mdpi.comoup.com

Role of Gut Microbiota in Tryptophan-to-Indole Conversion

Biological Activities of 4-(1H-Indol-3-yl)butan-2-one and Related Structures

Indole and its derivatives, including structures related to this compound, represent a class of heterocyclic compounds with a wide spectrum of biological activities. Their diverse pharmacological properties have made them a subject of intense research in medicinal chemistry.

Indole derivatives are recognized for their significant antimicrobial properties against a wide range of pathogenic microorganisms, including bacteria and fungi. These compounds can exhibit direct bactericidal or bacteriostatic effects and can also inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. asm.org The antimicrobial potential of indole derivatives has been demonstrated against multidrug-resistant pathogens, highlighting their potential as scaffolds for the development of new anti-infective agents. asm.orgnih.gov For example, certain bis-indole agents have shown activity against multidrug-resistant gram-positive and gram-negative bacteria, including Acinetobacter baumannii. asm.org

Research has demonstrated the efficacy of various indole derivatives against specific and clinically relevant microorganisms. nih.gov Studies have reported activity against both Gram-positive bacteria, such as Staphylococcus aureus (including methicillin-resistant S. aureus, or MRSA) and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. nanobioletters.comturkjps.org

The antibacterial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The MIC values for indole derivatives can vary significantly depending on the specific chemical structure and the target microorganism. nih.gov For instance, a study screening new indole derivatives incorporating 1,2,4-triazole and 1,3,4-thiadiazole moieties found MIC values ranging from 3.125 to 50 µg/mL against a panel of bacteria. nih.gov Another study on indole alkaloids isolated from Pseudomonas aeruginosa also reported potent activity, particularly against Gram-positive bacteria. mdpi.com

The table below summarizes findings on the antibacterial activity of selected indole derivatives against specific microorganisms.

| Indole Derivative Class | Target Microorganism | Reported MIC (µg/mL) | Reference |

| Indole-triazole derivative (Compound 3d) | S. aureus | 6.25 | nih.gov |

| Indole-thiadiazole derivative (Compound 2h) | S. aureus | 6.25 | nih.gov |

| Indole-triazole derivatives | MRSA | 6.25 - 12.5 | nih.gov |

| Indole-triazole derivatives | E. coli | 12.5 - 25 | nih.gov |

| Indole-triazole derivatives | B. subtilis | 6.25 - 12.5 | nih.gov |

| tris(1H-indol-3-yl)methylium | S. aureus | 1 | mdpi.com |

| tris(1H-indol-3-yl)methylium | S. pyogenes | 1 | mdpi.com |

| tris(1H-indol-3-yl)methylium | E. coli | 128 | mdpi.com |

| 5-iodoindole | Extensively drug-resistant A. baumannii | 256 | nih.gov |

| 7-hydroxyindole | Extensively drug-resistant A. baumannii | 256 | nih.gov |

Antimicrobial Properties of Indole Derivatives

Antifungal Activities

While the broader class of indole derivatives has been a subject of significant research for antifungal properties, specific studies focusing exclusively on the antifungal activities of this compound are not extensively documented in the reviewed literature. Research has shown that various substituted indole derivatives exhibit a range of antifungal activities against pathogenic fungi. koreascience.krwiley.comresearchgate.net For instance, certain indole-linked triazole derivatives have demonstrated potent activity against Candida species by potentially inhibiting the cytochrome P450-dependent enzyme 14α-lanosterol demethylase, which is crucial for ergosterol biosynthesis in fungi. koreascience.kr Similarly, other studies have reported the antifungal efficacy of different indole-based compounds against various fungal strains, highlighting the potential of the indole scaffold as a source for new antifungal agents. wiley.comresearchgate.net However, without direct experimental data on this compound, its specific antifungal profile remains to be elucidated.

Potential Pharmacological Mechanisms of Action

The indole ring is a key structural motif in many biologically active compounds, and its presence in this compound suggests potential interactions with various biological targets.

Research into related indole compounds suggests a potential for modulating inflammatory pathways. For example, a structurally similar compound, 4-(1H-Indol-3-ylsulfanyl)-butyric acid, has been shown to exert anti-inflammatory effects by significantly reducing the levels of pro-inflammatory cytokines in preclinical models of acute inflammation. Indole compounds, in general, are recognized for their ability to modulate immune responses, which is intrinsically linked to inflammation. The mechanism often involves the interaction with specific cellular receptors and signaling pathways that regulate the production of inflammatory mediators.

The compound this compound is noted as a key intermediate in the synthesis of propylamine derivatives designed to target the central nervous system (CNS). This suggests its potential as a scaffold for developing neurologically active agents. The σ2 receptor, which is implicated in various neurobiological processes including neuroprotection and addiction, is a potential target for ligands derived from this compound. upenn.edu Furthermore, the broader class of indole-based compounds is being investigated for the development of anti-neurodegenerative agents, with some derivatives showing protective effects against excitotoxicity in neuronal cell lines. mdpi.com

The gut microbiota metabolizes dietary tryptophan into various indole derivatives, which are crucial for maintaining gut homeostasis. mdpi.combevital.no These metabolites contribute to the integrity of the intestinal epithelial barrier and can modulate local and systemic immune responses. bevital.no Indole itself has been shown to reduce intestinal inflammation and positively influence the health of the gastrointestinal tract. mdpi.com Given that this compound contains the core indole structure, it is plausible that it or its metabolites could influence these pathways, although direct evidence is currently lacking.

Regulation of Immune Responses

Relationship to Tryptophan Metabolism Disorders and Disease States

Disruptions in the gut microbiota composition can alter the production of these tryptophan metabolites, potentially contributing to disease states. mdpi.com For instance, reduced levels of certain indole derivatives have been associated with increased susceptibility to conditions like postoperative delirium. nih.gov As a compound containing the fundamental indole structure, this compound is structurally related to these key metabolites, suggesting a potential, though unexplored, connection to the biological pathways governed by tryptophan metabolism.

Cancer Research

The indole structure is a key component of many anticancer agents. nih.govresearchgate.net Research into indole derivatives, including those related to this compound, has shown promise in the development of new cancer therapies. nih.gov

Glioma:

Gliomas are primary brain tumors originating from glial cells. cancerresearchuk.org Glioblastoma is the most aggressive and common type of glioma in adults. cancerresearchuk.orgbraintumourresearch.org The prognosis for glioblastoma patients remains poor, highlighting the urgent need for novel and effective treatments. nih.gov

One area of investigation involves compounds that can induce cell death in glioma cells. Siramesine, a σ2 receptor agonist with a 1'-(4-(1-(4-fluorophenyl)-1H-indol-3-yl)butan-1-yl)spiro[isobenzofuran-1(3H),4'-piperidine] structure, has demonstrated efficacy against glioblastoma cell lines in vitro. nih.gov It appears to work by destabilizing lysosomes, leading to the release of cathepsins and subsequent cell death. nih.gov Furthermore, siramesine has been shown to kill migrating glioma cells, which is significant given the invasive nature of these tumors. nih.gov

Preliminary structure-activity relationship (SAR) studies on indole-3-carbinol and related fragments have identified a potent lead compound with low micromolar activity against a resistant glioblastoma cell line. nih.gov This provides a new platform for developing therapies for this challenging cancer. nih.gov

Bladder Cancer:

Bladder cancer is a significant health issue, with urothelial carcinoma being the most common type. rogelcancercenter.orgbcan.org Research is focused on developing new chemotherapies, especially for aggressive, metastatic disease. rogelcancercenter.org

Indole compounds have been investigated for their potential in treating bladder cancer. Synthetic derivatives of indole-3-carbinol's metabolite, bis(3′-indolyl)methane (DIM), have shown cytotoxic effects in bladder cancer cells. nih.gov Specifically, a p-methoxyphenyl derivative of DIM has been found to activate pro-apoptotic genes in bladder cancer cells through pathways involving the Nur77 orphan nuclear receptor. nih.gov

Neurodegenerative and Neuropsychiatric Diseases

Indole-based compounds are being actively explored as potential treatments for neurodegenerative diseases (NDs) like Alzheimer's and Parkinson's, as well as for neuropsychiatric disorders. mdpi.comnih.gov Many of these compounds are designed as multifunctional ligands, targeting multiple pathological pathways. mdpi.com

Analogs of this compound have been synthesized and evaluated for their potential in treating Alzheimer's disease. One study focused on the development of phosphodiesterase 9 (PDE9) inhibitors, as PDE9 is considered a therapeutic target for Alzheimer's. nih.gov A synthesized analog, 6-((4-(1H-indol-3-yl)butan-2-yl)amino)-1-cyclopentyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, demonstrated inhibitory activity against PDE9. nih.gov

Furthermore, indole-based structures are being investigated for their ability to modulate various receptors in the central nervous system. For instance, derivatives have been designed as 5-HT6 receptor antagonists, which have shown pro-cognitive effects in preclinical and early clinical studies. nih.gov

Inflammatory Conditions and Metabolic Syndromes

Inflammatory Conditions:

Indole derivatives have shown potential as anti-inflammatory agents. chim.it Some synthesized indole-hydrazone derivatives have exhibited significant anti-inflammatory activity in animal models, even surpassing the efficacy of the standard drug indomethacin in some cases. jazindia.com Molecular docking studies suggest that these compounds may exert their effects by inhibiting COX-1 and COX-2 enzymes. jazindia.com

Metabolic Syndromes:

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. mdpi.com Plant-derived extracts containing indole compounds have been investigated for their potential to mitigate risk factors associated with metabolic syndrome. frontiersin.org Indoles derived from the metabolism of dietary tryptophan have been shown to activate the aryl hydrocarbon receptor (AHR) in the intestine, which can protect against inflammatory-related chronic diseases like metabolic syndrome and obesity. frontiersin.org

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For analogs of this compound, these studies have provided valuable insights into the structural features required for enhanced potency and selectivity.

Key modifications influencing bioactivity include:

Indole Substitution: The substitution pattern on the indole ring can significantly impact activity. For example, in a series of indole-thiazolidinone hybrids, 5-methoxy groups on the indole moiety enhanced cytotoxicity, possibly by improving membrane permeability. vulcanchem.com

Linker Length and Composition: The linker connecting the indole core to other pharmacophores is critical for optimal target engagement. A butanamide spacer, for instance, has been shown to provide a suitable distance for dual-target engagement in certain analogs. vulcanchem.com In another study, the synthesis of indole-3-butyric acid derivatives as histone deacetylase inhibitors highlighted the importance of the butanamido linker. nih.gov

Heterocyclic Modifications: The incorporation of different heterocyclic rings can modulate the pharmacological profile. For example, the synthesis of indole-based hybrid oxadiazole scaffolds has led to the identification of potent urease inhibitors. rsc.org

The table below summarizes some of the SAR findings for various analogs.

| Analog Class | Key Structural Features | Observed Activity | Reference |

| Indole-thiazolidinone hybrids | 5-Methoxy indole substitution | Enhanced cytotoxicity | vulcanchem.com |

| Butanamide linker | Optimal for dual-target engagement | vulcanchem.com | |

| Indole-3-butyric acid derivatives | Butanamido linker | Histone deacetylase inhibition | nih.gov |

| Indole-based oxadiazole hybrids | Oxadiazole ring | Urease inhibition | rsc.org |

| Indole-hydrazone derivatives | Hydrazone linkage | Anti-inflammatory | jazindia.com |

These SAR studies demonstrate that the this compound scaffold is a versatile template for the design of new therapeutic agents. By systematically modifying different parts of the molecule, researchers can fine-tune the biological activity to achieve desired therapeutic effects.

Medicinal Chemistry and Rational Drug Design Involving 4- 1h-indol-3-yl Butan-2-one

Design and Synthesis of Novel Derivatives of 4-(1H-Indol-3-yl)butan-2-one

The synthetic accessibility of this compound and its related precursor, indole-3-butyric acid, provides a robust platform for generating diverse libraries of derivatives. ipinnovative.comresearchgate.net Medicinal chemists have employed various synthetic strategies to modify the core structure, aiming to enhance biological activity and target specificity. These strategies often involve modifications of the ketone functionality, the indole ring, or the butylene linker.

A notable example involves the synthesis of novel N-[3-Chloro-2-(substituted)-4-oxazetidin-1-yl]-4-(1H-indol-3-yl) butanamide derivatives. ipinnovative.com Starting from indole-3-butyric acid, the synthesis proceeds through the formation of an acid chloride, followed by conversion to a hydrazide. Subsequent condensation with various aromatic aldehydes yields Schiff bases, which then undergo cyclocondensation with chloroacetyl chloride in the presence of a base to afford the final azetidin-2-one (β-lactam) derivatives. ipinnovative.com This multi-step synthesis highlights a common strategy of using the related butanoic acid to generate more complex heterocyclic systems.

Another approach demonstrates the synthesis of furan-2(5H)-one derivatives incorporating the indole moiety. mdpi.com In a one-pot, multicomponent reaction, indole, 4-methoxyphenylglyoxal hydrate, and Meldrum's acid are condensed to produce 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. mdpi.com This butenolide derivative can be further functionalized, for instance, through condensation with another aldehyde to yield more complex structures. mdpi.com

Furthermore, the butanoyl side chain has been utilized to link the indole core to other pharmacologically active heterocycles. In one study, 4-(1H-indol-3-yl)butanoic acid was converted in several steps to a 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol nucleophile. rsc.org This intermediate was then reacted with various electrophilic 4-chloro-N-(substituted-phenyl)butanamides to generate a series of indole-oxadiazole hybrids. rsc.org This modular synthetic approach allows for the systematic variation of substituents on the terminal phenyl ring to probe for optimal biological activity.

Strategies for Enhancing Bioactivity and Selectivity

The design of derivatives of this compound is often guided by the principle of molecular hybridization, where the core scaffold is combined with other known pharmacophores to create novel molecules with potentially synergistic or enhanced biological activities. The selection of substituents and linking strategies is crucial for modulating the compound's interaction with its biological target.

In the case of the N-[3-Chloro-2-(substituted)-4-oxazetidin-1-yl]-4-(1H-indol-3-yl) butanamide derivatives, the design strategy focused on creating potential α-amylase inhibitors. ipinnovative.com The introduction of the β-lactam ring and various substitutions on the appended phenyl ring were intended to explore interactions with the active site of the α-amylase enzyme. The evaluation of these compounds revealed that all tested derivatives exhibited significant α-amylase inhibitory activity, with some showing potency comparable to the standard drug, acarbose. ipinnovative.com The variation in the substitution pattern on the phenyl ring of the azetidinone moiety allowed for the exploration of electronic and steric effects on inhibitory activity. ipinnovative.com

For the indole-oxadiazole hybrids designed as urease inhibitors, the strategy involved linking the indole core, via the modified butanoyl chain, to a series of N-(substituted-phenyl)butanamides. rsc.org The rationale was to position the indole and the substituted phenyl groups in a manner that could effectively interact with the active site of the urease enzyme. The resulting compounds were found to be potent inhibitors of urease, with some derivatives showing competitive inhibition. openmedicinalchemistryjournal.com The structure-activity relationship studies indicated that the nature and position of the substituents on the terminal phenyl ring played a critical role in determining the inhibitory potency. openmedicinalchemistryjournal.com

The following table summarizes the biological activities of representative derivatives based on the 4-(1H-indol-3-yl)butane scaffold:

| Derivative Class | Target/Activity | Key Findings | Reference |

| N-[3-Chloro-2-(substituted)-4-oxazetidin-1-yl]-4-(1H-indol-3-yl) butanamides | α-Amylase Inhibition | All synthesized compounds showed significant inhibitory activity, comparable to the standard acarbose. | ipinnovative.com |

| 4-({5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)butanamides | Urease Inhibition | Several derivatives exhibited potent, competitive inhibition of urease. The substitution pattern on the terminal phenyl ring was crucial for activity. | openmedicinalchemistryjournal.comrsc.org |

| 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-ones | Antimicrobial Activity | Certain derivatives displayed excellent antibacterial activity against S. aureus, B. subtilis, and E. coli. | jmchemsci.com |

Computational Approaches in the Design of this compound Analogs

Computational tools play an increasingly important role in the rational design of novel drug candidates. For derivatives of this compound, molecular docking and other in silico methods have been employed to predict binding modes, elucidate structure-activity relationships, and guide the synthesis of more potent and selective compounds.

In the development of the indole-oxadiazole hybrids as urease inhibitors, molecular docking studies were performed to understand the interactions between the synthesized compounds and the active site of the urease enzyme. rsc.org The docking results provided insights into the binding conformations and the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity. These computational studies were in good agreement with the experimental data, validating the design rationale. rsc.org

Similarly, for a series of novel 1-(6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one derivatives with antimicrobial activity, molecular docking was used to investigate their binding interactions with the DNA gyrase enzyme (PDB code: 1KZN). jmchemsci.com The docking analysis revealed that the most active compounds exhibited excellent bonding interactions within the enzyme's active site, providing a structural basis for their antibacterial effects. jmchemsci.com

These examples underscore the utility of computational chemistry in the drug design process for this class of compounds. By simulating the ligand-protein interactions, researchers can prioritize synthetic targets, rationalize observed biological activities, and design new analogs with improved pharmacological properties.

Preclinical Evaluation of Designed Compounds

The preclinical evaluation of newly synthesized derivatives of this compound primarily involves in vitro assays to determine their biological activity and initial pharmacological profile. These studies are essential for identifying promising lead compounds for further development.

The N-[3-Chloro-2-(substituted)-4-oxazetidin-1-yl]-4-(1H-indol-3-yl) butanamide derivatives were evaluated for their in vitro α-amylase inhibitory activity. ipinnovative.com The percentage of inhibition was determined at various concentrations, and the results were compared to the standard inhibitor, acarbose. ipinnovative.com This initial screening demonstrated the potential of these compounds as antidiabetic agents. ipinnovative.com

The indole-oxadiazole hybrids underwent in vitro testing for their ability to inhibit urease. openmedicinalchemistryjournal.comrsc.org The inhibitory activity was quantified by determining the IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Kinetic studies were also performed to determine the mechanism of inhibition, with one of the most potent compounds identified as a competitive inhibitor. openmedicinalchemistryjournal.com

The novel 1-(6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one derivatives were screened for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. jmchemsci.com The results from these in vitro studies identified several compounds with excellent antibacterial activity, highlighting their potential as new antimicrobial agents. jmchemsci.com

While these in vitro studies provide valuable initial data, further preclinical evaluation, including cytotoxicity assays, pharmacokinetic studies, and in vivo efficacy models, would be necessary to fully assess the therapeutic potential of these promising derivatives.

Analytical Methodologies for the Characterization and Quantification of 4- 1h-indol-3-yl Butan-2-one

Spectroscopic Techniques in Structural Elucidation (e.g., IR, NMR)

Spectroscopic methods are fundamental in confirming the molecular structure of 4-(1H-indol-3-yl)butan-2-one. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise structure of the molecule. Both ¹H NMR and ¹³C NMR spectra provide critical data. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum identifies the different carbon environments within the molecule. shu.edu For this compound, specific chemical shifts confirm the presence of the indole ring, the butyl chain, and the ketone group. scispace.com

| Technique | Nucleus | Observed Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| NMR Spectroscopy | ¹H NMR | 8.10 (s, 1H, NH), 7.60 (d, 1H), 7.34 (t, 1H), 7.19-7.26 (m, 1H), 7.13 (m, 1H), 6.95 (d, 1H), 3.07 (t, 2H), 2.85 (t, 2H), 2.15 (s, 3H, CH₃) | scispace.com |

| ¹³C NMR | 209.0 (C=O), 138.4, 127.2, 122.1, 121.6, 119.3, 118.7, 115.1, 111.3 | scispace.com |

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound shows characteristic absorption bands that correspond to the N-H stretch of the indole ring, the C=O stretch of the ketone, and aromatic C-H and C=C vibrations. scispace.comscirp.org

| Technique | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| IR Spectroscopy | N-H Stretch | ~3400 (Broad) | vulcanchem.com |

| C=O Stretch | 1689 | scispace.com | |

| Aromatic C=C | 1588 | scispace.com |

Mass Spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of the compound. The monoisotopic mass of this compound is 187.0997 Da. nih.govguidechem.com High-resolution mass spectrometry (HRMS) coupled with techniques like electrospray ionization (ESI) can provide highly accurate mass measurements, confirming the elemental composition. scispace.com Predicted collision cross-section (CCS) values are also available, which can aid in identification when using ion mobility-mass spectrometry. uni.lu

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC) is commonly used as a rapid and simple method to monitor the progress of chemical reactions involving this compound. scispace.com It allows for a quick assessment of the presence of starting materials, intermediates, and the final product.

Column Chromatography is a standard purification technique used to isolate this compound from crude reaction mixtures. scispace.com Silica gel is typically used as the stationary phase, with a solvent system such as ethyl acetate and petroleum ether as the mobile phase. scispace.com Flash column chromatography is also employed for efficient purification. tdl.org

High-Performance Liquid Chromatography (HPLC) is a more advanced technique for purity assessment and quantification. Reverse-phase HPLC (RP-HPLC) methods can be developed for this purpose. While a specific method for this compound is not detailed in the provided sources, a method for its isomer, 1-(1H-indol-3-yl)butan-1-one, uses a C18 column with a mobile phase of acetonitrile and water with an acid modifier like formic acid for Mass-Spec compatibility. sielc.com Such a method could be adapted for the title compound.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of this compound. This technique separates volatile compounds in the gas phase before detecting them with a mass spectrometer. A typical GC-MS analysis would involve a capillary column (e.g., ZB-5MSi) with helium as the carrier gas. researchgate.net

| Chromatographic Method | Primary Application | Typical Conditions | Reference |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Silica gel plates; mobile phase varies. | scispace.com |

| Column Chromatography | Purification | Stationary Phase: Silica gel (100-200 mesh); Mobile Phase: Ethyl acetate/Petroleum ether. | scispace.com |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment, Quantification | Reverse-phase column (e.g., C18); Mobile Phase: Acetonitrile/Water with acid modifier. | sielc.comresearchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and Identification | Capillary column with helium carrier gas. | researchgate.net |

Advanced Analytical Techniques for Trace Analysis

For the detection and quantification of this compound at very low concentrations, more sensitive and advanced analytical techniques are required.

Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its high-resolution variants like Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry (LC-QTOF-MS) , are powerful tools for trace analysis. researchgate.net This hyphenated technique combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. It allows for the detection of the compound in complex matrices at trace levels. The use of a gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid is a common approach. researchgate.net The QTOF analyzer provides accurate mass measurements of both the parent ion and its fragment ions (in MS/MS mode), which allows for confident identification and structural confirmation of the analyte even when present in minute quantities. researchgate.net

Applications of 4- 1h-indol-3-yl Butan-2-one in Advanced Research and Development

Role as a Synthetic Intermediate in Complex Molecule Construction

The structure of 4-(1H-indol-3-yl)butan-2-one serves as a versatile starting point for the construction of more intricate and often biologically active molecules. Its utility as a synthetic intermediate is primarily centered on the reactivity of the indole ring and the ketone functional group, enabling the formation of fused ring systems and other complex scaffolds.

One of the notable applications of this compound is in the synthesis of tetrahydrocarbazolone derivatives . These fused tricyclic scaffolds are of significant interest in medicinal chemistry. The synthesis is typically achieved through an intramolecular Friedel-Crafts reaction under acidic conditions. For instance, using a catalyst like p-toluenesulfonic acid (p-TsOH) in a solvent such as hexafluoroisopropanol (HFIP) at elevated temperatures can induce cyclization, leading to the formation of the tetrahydrocarbazolone core. This reaction proceeds through an initial acid-catalyzed intramolecular hydroxyalkylation, forming a 3-indolylmethanol intermediate, which then undergoes further reaction to yield the final product.

Similarly, this compound is a precursor for the synthesis of spiro-indole compounds . These are a class of compounds characterized by a spirocyclic center at the C3 position of the indole ring. The synthesis can be achieved with high diastereoselectivity using a Lewis acid catalyst like aluminum chloride (AlCl₃) in a suitable solvent like toluene under reflux conditions.

The butanone side chain also offers a handle for further functionalization. For example, reductive amination of the ketone group can yield corresponding amines, such as 3-(1H-indol-3-yl)-1-methyl-propylamine, which serve as intermediates for drugs targeting the central nervous system (CNS).

Table 1: Synthesis of Complex Molecules from this compound

| Product Class | Reagents and Conditions | Key Features |

|---|---|---|

| Tetrahydrocarbazolone derivatives | p-TsOH (cat.), HFIP, 80°C | Forms fused tricyclic scaffolds |

| Spiro-indole compounds | AlCl₃, Toluene, reflux | High diastereoselectivity |

| 3-(1H-Indol-3-yl)-1-methyl-propylamine | NaBH₃CN/MeOH | Intermediate for CNS-targeting drugs |

Contributions to Biological Probe Development

The indole scaffold is inherently fluorescent, a property that has been extensively exploited in the development of biological probes. While direct applications of this compound as a probe are not extensively documented, its derivatives are instrumental in this field. The introduction of specific functional groups onto the indole ring or modification of the side chain can modulate its photophysical properties, making it sensitive to its local environment.

A key strategy involves the synthesis of derivatives with enhanced or environment-sensitive fluorescence. For instance, the introduction of a nitro group at the C4 position of the indole ring, yielding 4-(4-nitro-1H-indol-3-yl)butan-2-one , can be utilized in the development of fluorescent probes and sensors. chemimpex.comchemimpex.com The nitro group acts as an electron-withdrawing group, which can influence the electronic transitions within the indole system and, consequently, its fluorescence characteristics. Such modifications can lead to probes that are sensitive to changes in polarity, pH, or the presence of specific analytes.

Furthermore, the ketone functionality can be used to link the indole moiety to other molecules to create more complex probes. For example, condensation of the ketone with hydrazines can form hydrazones, which may have altered fluorescent properties or can be designed to interact with specific biological targets. The development of fluorescent probes based on indole derivatives is a burgeoning area of research with potential applications in cellular imaging and diagnostics. evitachem.comuniba.it

Emerging Applications in Material Science and Chemical Biology

The unique electronic properties of the indole ring make it an attractive component in the design of new materials. The ability to tune these properties through substitution on the indole nucleus of compounds like this compound opens up avenues for its application in material science.

The introduction of electron-withdrawing groups, such as a nitro group to form 4-(4-nitro-1H-indol-3-yl)butan-2-one , can enhance the electron-accepting character of the molecule. This modification is a common strategy in the design of organic materials for electronics, where controlled electron transport is crucial. While specific applications of this compound in materials are still emerging, the general utility of indole derivatives in this field is well-established.

In the realm of chemical biology, this compound and its derivatives can serve as tools to probe biological systems. The indole moiety is a common feature in biologically active natural products and pharmaceuticals, and synthetic derivatives can be used to study protein-ligand interactions and enzyme mechanisms. The ketone group provides a reactive handle for the attachment of tags or other functional groups, allowing for the creation of chemical tools for pull-down assays or activity-based protein profiling.

The versatility of this compound is further highlighted by its use in multicomponent reactions to generate libraries of complex molecules for biological screening. For example, it can be a starting material in the synthesis of furan-2(5H)-one derivatives, which can then be further functionalized. mdpi.com

Future Research Perspectives and Translational Potential

Integration of Multi-omics Data in Tryptophan-Indole Metabolism Research

The study of 4-(1H-indol-3-yl)butan-2-one can be profoundly enriched by its contextualization within the broader landscape of tryptophan metabolism. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful lens to dissect the complex interactions governing the synthesis and physiological roles of indole derivatives.

Recent studies have successfully employed multi-omics to unravel the intricacies of tryptophan metabolism by gut microbiota. frontiersin.orgnih.gov For instance, combining genomic and metabolomic data has made it possible to predict the capacity of various bacterial strains, such as Lactic Acid Bacteria (LAB), to produce specific indole derivatives like indole-3-lactic acid (ILA) and indole-3-propionic acid (IPA). frontiersin.orgnih.gov This genotype-phenotype association has shown high predictability for certain metabolites. nih.gov

Applying a similar multi-omics strategy to research involving this compound could:

Identify Biosynthetic Pathways: Elucidate the specific microbial or host enzymatic pathways responsible for its production from tryptophan.

Uncover Regulatory Networks: Reveal how its presence influences gene expression (transcriptomics) and protein levels (proteomics) in host cells or microbial communities.

Define its Metabolomic Signature: Characterize its downstream metabolites and its impact on the broader metabolome, potentially identifying novel bioactive molecules.

A comprehensive multi-omics analysis could pinpoint correlations between the abundance of specific gut microbes, the expression of metabolic genes, and the concentration of this compound, as has been done for other tryptophan metabolites in various physiological and disease contexts. nih.govdovepress.comresearchgate.net This integrated approach is essential for understanding its systemic effects and identifying biomarkers for health and disease.

Table 1: Application of Multi-omics in Tryptophan-Indole Metabolism Research

| Omics Layer | Methodology | Potential Insights for this compound Research | Reference |

| Genomics | Whole Genome Sequencing of gut microbiota | Identification of microbial genes and pathways for the synthesis of indole derivatives. | frontiersin.orgnih.gov |

| Transcriptomics | RNA-Seq of host cells or microbiota | Understanding the regulatory impact of the compound on gene expression and cellular signaling. | dovepress.com |

| Metabolomics | Mass Spectrometry (LC-MS/GC-MS) | Quantifying the compound and its downstream metabolites in biological samples. | frontiersin.org |

| Integrated Analysis | Bioinformatic and statistical modeling | Building predictive models of the compound's production and its correlation with physiological states. | nih.govdovepress.com |

Development of Targeted Therapies Modulating Indole Pathways

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents. nih.gov Indole derivatives, including natural compounds like indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have demonstrated potent anti-cancer and anti-inflammatory activities. nih.govmdpi.com These compounds can modulate critical cellular signaling pathways such as PI3K/Akt/mTOR and NF-κB, which are often dysregulated in diseases like cancer. nih.gov

The therapeutic potential of indole compounds often stems from their interaction with specific molecular targets, a prime example being the Aryl Hydrocarbon Receptor (AhR). tandfonline.comfrontiersin.org The AhR signaling pathway is crucial for maintaining intestinal homeostasis and regulating immune responses. tandfonline.comfrontiersin.org Depending on their structure, different indole metabolites can act as agonists or antagonists of AhR, leading to varied biological outcomes. semanticscholar.org

Future research on this compound should focus on:

Target Identification: Screening the compound against a panel of known therapeutic targets, including AhR, various enzymes, and receptors, to identify its primary mechanism of action.

Scaffold for Drug Discovery: Utilizing its core structure as a template for the synthesis of novel derivatives. By modifying the butanone side chain or substituting the indole ring, medicinal chemists can optimize binding affinity, selectivity, and pharmacokinetic properties for specific targets. nih.govmdpi.com

Therapeutic Applications: Investigating the efficacy of this compound and its synthesized analogs in preclinical models of diseases where indole pathways are implicated, such as inflammatory bowel disease and various cancers. tandfonline.comnih.gov

The development of therapies targeting indole metabolic pathways is a promising strategy, and this compound represents a valuable, yet underexplored, candidate for such endeavors. tandfonline.com

Innovative Synthetic Strategies for Scalable Production

The translation of a promising compound from the laboratory to clinical or industrial use hinges on the ability to produce it efficiently, cost-effectively, and on a large scale. While classic methods like the Fischer indole synthesis remain fundamental, modern chemistry has introduced innovative strategies that can be applied to the production of this compound. creative-proteomics.com

Key innovative approaches include:

Automated and Miniaturized Synthesis: Technologies like acoustic droplet ejection (ADE) enable high-throughput screening of reaction conditions on a nanomole scale. nih.govrsc.org This accelerates the optimization process for synthesizing derivatives, saving time and resources before moving to larger scales. nih.govresearchgate.net

Microflow Synthesis: Performing reactions in microreactors (channels with diameters of about 1 mm) offers superior control over reaction parameters like temperature and mixing. This can lead to higher yields, fewer by-products, and enhanced safety, making it an ideal choice for scaling up production for manufacturing facilities. nagoya-u.ac.jp

Green Chemistry Approaches: The use of environmentally benign catalysts and solvents, such as water, is a growing trend. For example, efficient protocols for synthesizing indole derivatives have been developed using catalytic systems in water, which are often reusable and reduce the environmental impact of chemical production. beilstein-journals.org

Biocatalysis: Leveraging microorganisms or purified enzymes for synthesis is another sustainable and highly specific method. The industrial production of tryptophan itself is based on fermentation, and similar biotechnological routes could be engineered for producing its derivatives. creative-proteomics.com

The scalability of synthesizing this compound and its derivatives is a critical consideration for its future therapeutic or industrial viability. acs.org Adopting these modern synthetic strategies will be crucial for realizing its full potential.

Table 2: Comparison of Synthetic Strategies for Indole Derivatives

| Synthetic Strategy | Description | Advantages for Scalable Production | Reference |

| Fischer Indole Synthesis | Condensation of a phenylhydrazine with an aldehyde or ketone under acidic conditions. | Well-established, versatile for various derivatives. | creative-proteomics.com |

| Leimgruber-Batcho | A two-step method often used for large-scale industrial indole synthesis. | High efficiency and scalability. | creative-proteomics.com |

| Microflow Synthesis | Continuous reaction in a micro-channel system. | High yield, reproducibility, safety, and scalability. | nagoya-u.ac.jp |

| Automated Nanoscale Synthesis | High-throughput screening of reactions using acoustic droplet ejection. | Rapid optimization of reaction conditions and library generation. | nih.govrsc.org |

| Green Catalysis | Use of reusable catalysts and environmentally friendly solvents like water. | Reduced waste, lower cost, increased sustainability. | beilstein-journals.org |

Collaborative Research for Broader Impact of this compound Studies

The journey of a molecule from discovery to application is inherently multidisciplinary. To fully unlock the potential of this compound, a concerted and collaborative research effort is essential. The complexity of its biological context—spanning microbiology, immunology, oncology, and neurobiology—necessitates the integration of expertise from diverse scientific fields.

Future progress will depend on collaborations between:

Organic and Medicinal Chemists: To design and execute innovative synthetic routes and create libraries of novel derivatives for structure-activity relationship (SAR) studies. jchr.org

Computational Biologists: To perform molecular docking studies, predict potential biological targets, and analyze large multi-omics datasets. jchr.org

Microbiologists and Immunologists: To investigate its role in the gut microbiome, its influence on host-microbe interactions, and its modulation of the immune system. frontiersin.org

Pharmacologists and Clinicians: To evaluate the therapeutic efficacy and safety of promising compounds in preclinical and eventually clinical settings. mdpi.com

Such collaborative frameworks have proven successful in advancing the field of indole research, leading to the discovery of molecules that target a range of pharmacological targets. nih.gov By fostering open communication and data sharing between academic institutions, research centers, and industry partners, the scientific community can accelerate the pace of discovery and increase the likelihood of translating the scientific potential of this compound into impactful applications for human health. mdpi.comjchr.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.